REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1.[CH3:14][N+:15]([CH3:17])=C.[I-].[C-]#N.[K+]>C(#N)C.C(OCC)(=O)C>[C:9]([CH2:8][C:7]1[C:6]2[C:5]([C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=[CH:2][C:17]=2[NH:15][CH:14]=1)#[N:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C[N+](=C)C.[I-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at r.t. overnight the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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The reaction mixture is concentrated
|
Type
|
WASH
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Details
|
washed with 1M sodium hydroxide (200 ml) and water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
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Details
|
The resulting methyl 3-(dimethylaminomethyl)indole-4-carboxylate (1.2 g) is methylated with methyl iodide (0.7 ml) in a mixture of dichoromethane (25 ml) and ether (13 ml)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the product dissolved in DMSO (7 ml)
|
Type
|
WASH
|
Details
|
washed with three portions of water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed on silica with ethyl acetate/hexane 2:3
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CNC=2C=CC=C(C12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |